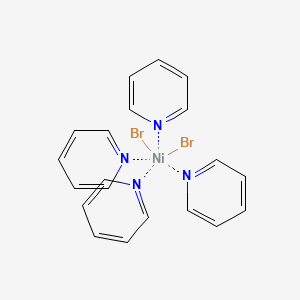
Dibromotetrakis(pyridine)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromotetrakis(pyridine)nickel is a useful research compound. Its molecular formula is C20H20Br2N4Ni and its molecular weight is 534.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
NiBr2+4C5H5N→[Ni(C5H5N)4]Br2
Chemical Reactions Analysis
Dibromotetrakis(pyridine)nickel undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where the nickel center can change its oxidation state.
Substitution Reactions: The pyridine ligands in this compound can be substituted by other ligands under appropriate conditions. For example, treatment with a stronger ligand can displace the pyridine molecules.
Thermal Decomposition: Upon heating, this compound decomposes, losing its pyridine ligands[][1].
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibromotetrakis(pyridine)nickel has several scientific research applications:
Mechanism of Action
The mechanism of action of dibromotetrakis(pyridine)nickel involves its ability to coordinate with other molecules through its nickel center. The nickel atom can form bonds with various ligands, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the nickel center can activate substrates by coordinating with them, thereby lowering the activation energy of the reaction .
Comparison with Similar Compounds
Dibromotetrakis(pyridine)nickel can be compared with other similar compounds, such as:
Dichlorotetrakis(pyridine)nickel: Similar in structure but contains chloride ions instead of bromide ions.
Diiodotetrakis(pyridine)nickel: Contains iodide ions instead of bromide ions.
Tetrakis(pyridine)nickel(II) nitrate: Contains nitrate ions instead of bromide ions.
These compounds share similar coordination geometries but differ in their chemical reactivity and stability due to the different halide or anion ligands.
Properties
Molecular Formula |
C20H20Br2N4Ni |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
dibromonickel;pyridine |
InChI |
InChI=1S/4C5H5N.2BrH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
JSTASGPPWUUCOY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















